molecular formula C19H24ClN5O5S B2667821 ethyl 2-(3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-1-methyl-1H-pyrazole-4-carboxamido)acetate CAS No. 1189462-53-0

ethyl 2-(3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-1-methyl-1H-pyrazole-4-carboxamido)acetate

Cat. No.: B2667821
CAS No.: 1189462-53-0
M. Wt: 469.94
InChI Key: KGGGFDDCYMDHIZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a pyrazole group, which is a type of azole with significant biological activity. The molecule also has a sulfonyl group attached to the piperazine ring, and an acetate group attached to the pyrazole .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The piperazine ring would provide a degree of three-dimensionality to the molecule, and the different groups attached to it would likely have significant effects on its overall shape and properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl and acetate groups would likely make the compound more soluble in polar solvents .

Scientific Research Applications

Synthesis and Characterization

A variety of carbazole derivatives, including compounds structurally related to ethyl 2-(3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-1-methyl-1H-pyrazole-4-carboxamido)acetate, have been synthesized and characterized. These compounds have been studied for their antibacterial, antifungal, and anticancer activities. For example, a series of novel carbazole derivatives demonstrated significant antibacterial and antifungal activity, and some showed activity against the Human Breast Cancer Cell Line MCF7 (D. Sharma, Nitin Kumar, D. Pathak, 2014).

Antimicrobial and Anticancer Potential

Research has focused on the synthesis of new derivatives and testing their biological activities. For instance, pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effect against various human cancer cell lines, revealing compounds with promising anticancer potential (L. Mallesha, K. Mohana, B. Veeresh, Ravi Alvala, A. Mallika, 2012). Additionally, novel 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives were developed as antimicrobial agents, showing potent inhibitory activity against various bacterial strains (B. Krishnamurthy, K. Vinaya, D. S. Prasanna, B. Raghava, K. Rangappa, 2011).

Molecular Interactions and Mechanisms

Studies also involve understanding the molecular interactions and mechanisms of action of related compounds. For example, research on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor has provided insights into the steric binding interactions and potential activity modulation by these compounds (J. Shim, W. Welsh, E. Cartier, J. Edwards, A. Howlett, 2002).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperazine derivatives are often used in pharmaceuticals due to their ability to bind to various biological targets, including G protein-coupled receptors and ion channels .

Future Directions

The future directions for this compound would likely involve further exploration of its potential biological activity. Given the presence of the piperazine and pyrazole groups, it could be of interest in the development of new pharmaceuticals .

Properties

IUPAC Name

ethyl 2-[[3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1-methylpyrazole-4-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN5O5S/c1-3-30-17(26)12-21-18(27)16-13-23(2)22-19(16)31(28,29)25-9-7-24(8-10-25)15-6-4-5-14(20)11-15/h4-6,11,13H,3,7-10,12H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGGFDDCYMDHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CN(N=C1S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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